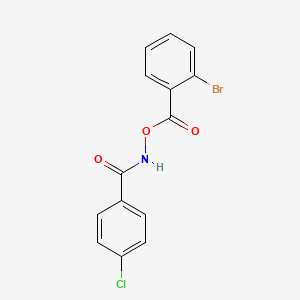

N-(2-bromobenzoyloxy)-4-chlorobenzamide

Beschreibung

N-(2-Bromobenzoyloxy)-4-chlorobenzamide is a benzamide derivative featuring a 2-bromobenzoyloxy substituent and a 4-chlorophenyl group. Benzamide derivatives are widely studied for their diverse applications, including pharmaceuticals and materials science, due to their tunable electronic and steric profiles .

Eigenschaften

IUPAC Name |

[(4-chlorobenzoyl)amino] 2-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrClNO3/c15-12-4-2-1-3-11(12)14(19)20-17-13(18)9-5-7-10(16)8-6-9/h1-8H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZVDYJKCJLDSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)ONC(=O)C2=CC=C(C=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von N-(2-Brombenzoyloxy)-4-chlorbenzamid beinhaltet typischerweise die Reaktion von 2-Brombenzoesäure mit 4-Chlorbenzoylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für diese Verbindung ähneln der Laborsynthese, werden jedoch hochskaliert. Das Verfahren beinhaltet die Verwendung größerer Reaktoren und effizienterer Reinigungsverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten. Kontinuierliche Fließreaktoren und automatisierte Systeme können eingesetzt werden, um die Reaktionsbedingungen zu optimieren und die Gesamteffizienz zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Substitutionsreaktionen: N-(2-Brombenzoyloxy)-4-chlorbenzamid kann nukleophile Substitutionsreaktionen eingehen, bei denen das Bromatom durch andere Nukleophile wie Amine oder Thiole ersetzt wird.

Oxidationsreaktionen: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.

Reduktionsreaktionen: Die Reduktion der Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden, was zur Bildung von Alkoholen oder Aminen führt.

Häufige Reagenzien und Bedingungen:

Nukleophile Substitution: Reagenzien wie Natriumazid oder Thioharnstoff in polaren Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO).

Oxidation: Kaliumpermanganat in wässrigem oder saurem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether oder Natriumborhydrid in Methanol.

Hauptprodukte:

Substitution: Bildung von substituierten Benzamiden oder Benzoyloxy-Derivaten.

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(2-Brombenzoyloxy)-4-chlorbenzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann die Aktivität bestimmter Enzyme hemmen, indem sie an ihre aktiven Zentren bindet, wodurch der Zugang zum Substrat blockiert und die katalytische Reaktion verhindert wird. Darüber hinaus kann sie mit Zellrezeptoren interagieren und Signaltransduktionswege modulieren und zelluläre Reaktionen verändern.

Wirkmechanismus

The mechanism of action of N-(2-bromobenzoyloxy)-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The target compound’s structure combines bromine and chlorine atoms at distinct positions. Key analogs and their substituent effects are summarized below:

Key Observations :

Key Observations :

Physical and Spectroscopic Properties

Melting points and spectral data reflect structural differences:

Biologische Aktivität

N-(2-bromobenzoyloxy)-4-chlorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity based on diverse research findings, including synthesis methods, molecular modeling, and biological assays.

Chemical Structure and Properties

The structural formula of this compound is characterized by the presence of a bromine atom on the benzoyloxy group and a chlorine atom on the benzamide moiety. This unique arrangement contributes to its biological activity.

Molecular Formula: C14H11BrClNO2

Molecular Weight: 328.6 g/mol

CAS Number: 1348789

Synthesis

The synthesis of this compound involves several chemical reactions, typically starting from commercially available precursors. The synthesis pathway generally includes:

-

Formation of the Benzamide Backbone:

- Reaction of 4-chlorobenzoic acid with thionyl chloride to form the corresponding acid chloride.

- Reaction with an amine to yield the benzamide.

-

Bromination:

- Bromination of the benzoyl moiety using bromine or brominating agents to introduce the bromine substituent.

-

Final Coupling Reaction:

- Coupling of the brominated compound with an appropriate hydroxyl compound to form this compound.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

- Tested Microorganisms:

- Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

- Fungi: Candida albicans

The compound demonstrated minimum inhibitory concentrations (MIC) in the range of 32-128 µg/mL against tested strains, indicating promising antimicrobial potential.

Anticancer Activity

This compound has also been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7. The results from Sulforhodamine B (SRB) assays indicated:

- IC50 Values: Ranged from 10-30 µM, suggesting effective cytotoxicity against cancer cells.

- Mechanism: The compound appears to induce apoptosis in cancer cells through activation of caspase pathways and inhibition of cell cycle progression.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and interaction modes between this compound and target proteins involved in bacterial growth and cancer proliferation. Key findings include:

- Target Proteins: DNA gyrase (for antibacterial activity) and estrogen receptors (for anticancer activity).

- Binding Affinity: Docking scores indicated strong binding interactions, which correlate with observed biological activities.

Case Studies

-

Antimicrobial Efficacy Study:

A study published in Journal of Antimicrobial Chemotherapy evaluated various derivatives of benzamide compounds, including this compound, showing enhanced antimicrobial effects compared to non-brominated analogs due to increased lipophilicity and membrane permeability . -

Cancer Cell Line Study:

Research conducted on MCF-7 cells revealed that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis markers compared to untreated controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.